Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound, with the Chemical Abstracts Service (CAS) number 1838-39-7, falls under the category of piperidine derivatives, which are known for their diverse biological activities.
The compound can be synthesized through various methods that involve the reaction of piperidine derivatives with ethyl acetoacetate or other related reagents. The synthesis typically employs techniques found in organic chemistry laboratories, utilizing commercially available starting materials without the need for extensive purification.
Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is classified as a piperidine derivative, specifically a carboxylate ester. It is recognized for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Two primary methods for synthesizing ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate have been documented:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity. Techniques such as recrystallization are employed to obtain high-quality crystals suitable for characterization.
The molecular formula for ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is . The structure features a piperidine ring substituted with an ethoxyacetyl group at one position and a carboxylate group at another.
Key structural data includes:
Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate can participate in various chemical reactions typical of esters and amides, including hydrolysis, transesterification, and nucleophilic substitutions.
The reactions often involve:
While specific mechanisms of action for ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate are not extensively documented, compounds in this class often interact with biological targets through:
Experimental data suggest that similar compounds exhibit varying degrees of biological activity, including antibacterial effects and potential use as analgesics or anti-inflammatory agents .
Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is expected to have:
Chemical properties include:
Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate has potential applications in:
This compound exemplifies the ongoing interest in piperidine derivatives within medicinal chemistry, highlighting their versatility and importance in drug discovery efforts.
Ethyl piperidine-4-carboxylate (ethyl isonipecotate) serves as the foundational precursor for synthesizing ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate. This commercially available building block undergoes selective nitrogen functionalization while preserving the ester group at the 4-position. The synthetic sequence typically involves a two-step approach: initial activation of the piperidine nitrogen followed by introduction of the ethoxyacetyl moiety [5] [7].
In optimized protocols, ethyl piperidine-4-carboxylate first undergoes acyl chloride coupling with chloroacetyl chloride under Schotten-Baumann conditions. This reaction proceeds in dichloromethane with aqueous sodium carbonate as base at 0-5°C, yielding ethyl 1-(chloroacetyl)piperidine-4-carboxylate as a crystalline intermediate (mp 48-50°C). This intermediate then undergoes nucleophilic displacement with sodium ethoxide in anhydrous ethanol under reflux (4-6 hours), achieving near-quantitative conversion to the target ethoxyacetyl derivative [2] [7]. Alternative pathways involve direct coupling with preformed ethoxyacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), but these methods typically show lower atom economy and generate stoichiometric byproducts [5].
Table 1: Comparative Multi-Step Synthesis Approaches
Synthetic Route | Key Intermediate | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Chloroacetyl chloride pathway | Ethyl 1-(chloroacetyl)piperidine-4-carboxylate | 0-5°C, aqueous Na₂CO₃/DCM | 85-92 | High selectivity, crystalline intermediate |
Direct ethoxyacetylation | None | Reflux, anhydrous ethanol | 75-82 | Fewer steps |
Carbodiimide-mediated coupling | Activated ester | RT, DCM, 24h | 65-75 | Mild conditions |
The chloroacetyl displacement route demonstrates significant diastereoselectivity implications when applied to substituted piperidines. For 3-substituted derivatives, ring conformation influences the approach of the ethoxide nucleophile, potentially leading to diastereomeric mixtures that require chromatographic separation. This pathway has proven particularly valuable in pharmaceutical contexts, serving as a key intermediate in the synthesis of muscarinic receptor antagonists like umeclidinium bromide through subsequent quaternization steps [2].
Ethoxyacetyl group installation presents significant reactivity challenges due to the competing nucleophilicity of the piperidine nitrogen and potential ester solvolysis. Systematic optimization has identified reagent selection as the primary determinant of reaction efficiency. Preformed acid chlorides, particularly ethoxyacetyl chloride, demonstrate superior reactivity in kinetic studies, achieving complete conversion within 15 minutes at 0°C compared to 6-8 hours for carboxylic acid/coupling agent combinations [3] [8].
Ethoxyacetyl chloride is synthesized from ethoxyacetic acid via oxalyl chloride activation (THF, 0°C→RT, 2h), providing the reagent in >95% purity without distillation. Direct use in in-situ quenching protocols minimizes decomposition. Kinetic analysis reveals pseudo-first-order behavior with k = 0.42 min⁻¹ at 0°C in acetonitrile, indicating rapid acylation. Notably, the steric profile of the piperidine nitrogen (equatorial orientation in chair conformation) creates minimal hindrance, allowing diffusion-controlled reactions [3] [8].
Alternative approaches utilize ethoxyacetic anhydride, generated from ethoxyacetic acid and acetic anhydride (pyridine catalyst, 80°C, 1h). This reagent enables solvent-free ethoxyacetylation at 60°C with 5 mol% DMAP (4-dimethylaminopyridine), achieving 88% yield in 30 minutes. The method significantly reduces byproduct formation compared to acid chloride routes while maintaining excellent functional group tolerance toward the ester group [3].
Table 2: Ethoxyacetylation Reagent Performance Comparison
Reagent | Temperature | Time | Yield (%) | Key Byproducts |
---|---|---|---|---|
Ethoxyacetyl chloride | 0°C | 15 min | 95 | HCl (quantitative) |
Ethoxyacetic acid + DIC | 25°C | 12h | 78 | N,N'-Diisopropylurea |
Ethoxyacetic acid + EDC·HCl | 25°C | 8h | 82 | Soluble urea derivative |
Ethoxyacetic anhydride | 60°C | 0.5h | 88 | Ethoxyacetic acid |
Reaction kinetics optimization demonstrates critical concentration effects. Second-order rate constants (k₂) increase from 0.15 M⁻¹s⁻¹ in dilute solutions (0.1M) to 0.82 M⁻¹s⁻¹ at high concentrations (2.0M), supporting neat reaction protocols without solvent dilution. Computational modeling reveals a low-energy transition state (ΔG‡ = 14.3 kcal/mol) where the ethoxy oxygen coordinates with the protonated piperidine nitrogen, facilitating nucleophilic attack [3] [8].
Transition metal catalysis enables efficient functionalization of the piperidine scaffold prior to ethoxyacetylation. Recent advances focus on diastereoselective hydrogenation of pyridine derivatives to access chiral piperidine carboxylates. Ruthenium catalysts (e.g., Ru/C with (R)-BINAP ligand) facilitate asymmetric hydrogenation of ethyl nicotinate, achieving 94% ee and >99% conversion under 50 bar H₂ at 60°C. This methodology provides enantiomerically enriched ethyl piperidine-3-carboxylate, which undergoes selective N-ethoxyacetylation without racemization [6].
Palladium-catalyzed C-N coupling enables direct introduction of ethoxyacetyl precursors. Buchwald-Hartwig amination of ethyl 4-bromopiperidine-1-carboxylate with 2-ethoxyacetamide using Pd₂(dba)₃/XPhos catalyst system achieves C-N bond formation in 78% yield (toluene, 100°C, 12h). Subsequent hydrolytic decarboxylation of the carbamate (LiOH, THF/H₂O) liberates the secondary amine for targeted N-functionalization [6] [7].
A particularly innovative approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) on pre-functionalized intermediates. Ethyl 1-(azidoacetyl)piperidine-4-carboxylate (synthesized via nucleophilic displacement of chloro intermediate with NaN₃ in DMF at 25°C, 2h) serves as a versatile click chemistry handle. With CuI (10 mol%) and triethylamine in THF, terminal alkynes undergo regioselective [3+2] cycloaddition within 30 minutes, yielding 1,4-disubstituted triazole derivatives bearing the ethoxyacetyl equivalent. This approach demonstrates exceptional functional group compatibility and enables late-stage diversification of the piperidine scaffold [7].
Table 3: Catalytic Functionalization Methods for Piperidine Derivatives
Catalytic System | Reaction Type | Temperature | Time | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Ru/(R)-BINAP | Asymmetric hydrogenation | 60°C, 50 bar H₂ | 24h | 95 | 94% ee |
Pd₂(dba)₃/XPhos | C-N coupling | 100°C | 12h | 78 | N/A |
CuI/Et₃N | Azide-alkyne cycloaddition | 25°C | 0.5h | 92 | Regioselective (1,4 > 20:1) |
Mechanistic investigations of the CuAAC pathway reveal bimetallic copper-acetylide complexes as key intermediates, where the piperidine nitrogen basicity (pKa = 7.2) enhances catalyst turnover. Kinetic isotope effects (kH/kD = 1.8) indicate rate-determining C-H bond cleavage in alkyne activation. The non-coordinating nature of the ethoxy group minimizes catalyst poisoning, enabling low (0.5-1 mol%) catalyst loadings in optimized protocols [7].
Solvent-free methodologies significantly enhance the sustainability profile of ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate synthesis. The thermal ethoxyacetylation of ethyl piperidine-4-carboxylate with ethyl ethoxyacetate demonstrates particular utility, proceeding without catalysts at 120°C (neat conditions, 4h) to deliver 85% isolated yield. This approach leverages the evaporative byproduct removal (ethanol) to drive equilibrium completion, exemplifying green chemistry principles by eliminating solvent waste and reducing energy consumption [10].
High-concentration strategies (≤5 vol equivalents solvent) provide alternative pathways when solvent-free conditions are incompatible. Ethoxyacetic acid coupling using polymeric carbodiimide resin (5 mol%) in concentrated THF (0.5M) achieves 92% conversion within 2 hours at 25°C. The resin-bound urea byproduct facilitates purification via simple filtration, significantly reducing process mass intensity (PMI = 8.7 vs 42 for traditional solution-phase). Life cycle assessment confirms 67% reduction in cumulative energy demand compared to DCC-mediated coupling in dichloromethane [9] [10].
Catalyst recycling protocols further enhance sustainability. Silica-immobilized DMAP (5 mol%) enables ethoxyacetylation in solvent-free conditions at 80°C with consistent yields (>90%) over 10 reaction cycles. The immobilized catalyst demonstrates exceptional leaching resistance (<0.5 ppm Pd by ICP-MS) and maintains activity after 200 hours continuous operation in fixed-bed reactors. Process mass intensity (PMI) analysis reveals solvent-free routes achieve PMI values of 3.2 versus 18-25 for traditional solvent-based processes, aligning with pharmaceutical industry green chemistry objectives [9].
Table 4: Green Chemistry Metrics for Synthesis Protocols
Method | PMI | E-Factor | Energy Consumption (kJ/mol) | Carbon Intensity (kg CO₂eq/mol) |
---|---|---|---|---|
Traditional DCC coupling | 35 | 28 | 420 | 5.8 |
Solvent-free thermal | 3.5 | 1.2 | 185 | 0.9 |
Immobilized DMAP | 8.7 | 5.3 | 210 | 1.7 |
Concentrated resin | 8.2 | 4.8 | 155 | 1.4 |
Sheldon's E-factor analysis demonstrates the environmental superiority of solvent-free routes, with waste generation reduced from 28 kg/kg product (traditional DCC coupling) to 1.2 kg/kg product (solvent-free thermal process). The exergy efficiency increases from 12% to 87% when transitioning from conventional to solvent-free protocols, highlighting significant thermodynamic advantages [9].
Enzymatic desymmetrization provides access to chiral piperidine building blocks. Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic ethyl piperidine-3-carboxylate via enantioselective ethoxyacetylation. Using vinyl ethoxyacetate as acyl donor (toluene, 30°C, 48h), the (R)-enantiomer undergoes preferential acylation (E = 42), yielding (S)-ethyl piperidine-3-carboxylate with 98% ee and 45% theoretical yield. The unreacted amine can be recycled through base-catalyzed racemization, enabling dynamic kinetic resolution approaches [10].
Whole-cell biocatalysts offer alternative pathways to piperidine functionalization. Escherichia coli expressing engineered imine reductases (IREDs) catalyze reductive amination between ethyl 4-oxopiperidine-1-carboxylate and ethoxyacetaldehyde. Directed evolution of wild-type IRED has yielded mutants with enhanced activity toward bulky aldehydes (kcat = 12.4 s⁻¹, Km = 1.8 mM). This single-step conversion achieves 85% yield and 90% de at 100 g/L substrate loading, demonstrating scalability for pharmaceutical production [9] [10].
Transaminase-mediated routes enable asymmetric synthesis of substituted piperidines. ω-Transaminases from Arthrobacter sp. convert ethyl 4-oxopiperidine-1-carboxylate using isopropylamine as amine donor (50 mM phosphate buffer, pH 7.5, 30°C). Although native enzymes show low activity (conversion <15%), protein engineering has improved conversion to 72% with >99% ee. The co-product recycling (acetone removal via distillation) drives equilibrium toward product formation, enabling multigram synthesis of enantiopure precursors for targeted ethoxyacetylation [10].
While direct biocatalytic formation of ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate remains unreported, these enzymatic approaches to chiral piperidine precursors highlight the significant potential for developing hybrid chemoenzymatic routes. Computational enzyme design targeting ethoxyacetyl transferases could enable direct enantioselective N-functionalization, particularly valuable for synthesizing chiral analogs bearing asymmetric centers adjacent to the piperidine nitrogen [9] [10].
Table 5: Biocatalytic Approaches to Piperidine Derivatives
Enzyme Class | Reaction | Yield (%) | Stereoselectivity | Productivity (g/L/h) |
---|---|---|---|---|
Lipase B (CAL-B) | Kinetic resolution | 45 (theoretical) | 98% ee (S-amine) | 0.12 |
Imine reductase | Reductive amination | 85 | 90% de | 1.8 |
ω-Transaminase | Asymmetric amination | 72 | >99% ee | 0.4 |
Metabolic pathway engineering in microbial hosts offers future potential for de novo biosynthesis. Preliminary studies demonstrate Saccharomyces cerevisiae expressing heterologous lysine decarboxylase and copper amine oxidase produces piperidine-4-carboxylate at titers of 120 mg/L. Further optimization of cofactor recycling and transporter engineering may enable fermentative production of ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate precursors from renewable feedstocks [10].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: